molecular formula C13H17NOS B2894713 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine CAS No. 2190365-80-9

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2894713
CAS No.: 2190365-80-9
M. Wt: 235.35
InChI Key: JJIYZTKAWZENHA-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a cyclobutanecarbonyl group and a thiophen-3-yl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the thiophene ring is a sulfur-containing heterocycle. These structural features make the compound interesting for various applications in medicinal and synthetic chemistry.

Preparation Methods

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds and various acids or bases to facilitate substitution reactions .

Scientific Research Applications

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. For example:

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with a carbonyl group at the second position.

    Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the second position.

1-Cyclobutanecarbonyl-3-(thiophen-3-yl)pyrrolidine is unique due to the combination of the cyclobutanecarbonyl and thiophen-3-yl groups, which confer distinct steric and electronic properties that can be exploited in various applications .

Properties

IUPAC Name

cyclobutyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-13(10-2-1-3-10)14-6-4-11(8-14)12-5-7-16-9-12/h5,7,9-11H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYZTKAWZENHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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